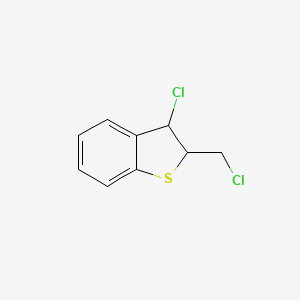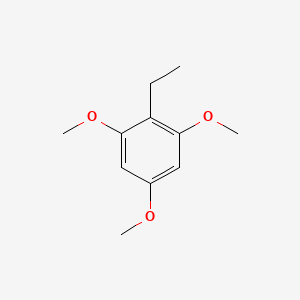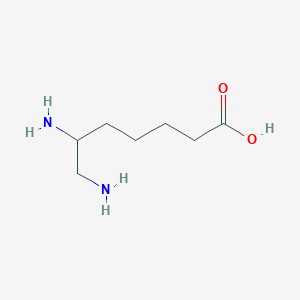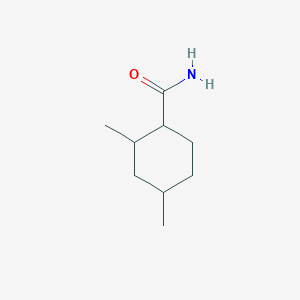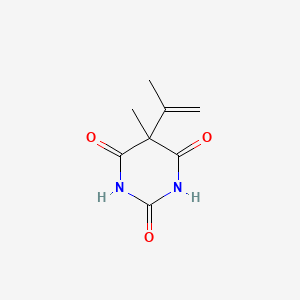
Barbituric acid, 5-isopropenyl-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-isopropenyl-5-methyl-, is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. This compound is known for its applications in various fields, including medicinal chemistry and material sciences. Barbituric acid derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-isopropenyl-5-methyl-, typically involves the reaction of malonic acid derivatives with urea under specific conditions. One common method includes the use of ethyl acetate in methanol solution of sodium methylate, followed by the addition of a compound such as diethyl alpha-ethyl-alpha-phenylmalonate. This mixture is then reacted with urea to form the desired barbituric acid derivative .
Industrial Production Methods
Industrial production methods for barbituric acid derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods focus on stable processes, mild reaction conditions, and high yields. The use of efficient catalysts and solvents that minimize waste and reduce production costs is also emphasized .
Análisis De Reacciones Químicas
Types of Reactions
Barbituric acid, 5-isopropenyl-5-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Barbituric acid, 5-isopropenyl-5-methyl-, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of barbituric acid, 5-isopropenyl-5-methyl-, involves its interaction with specific molecular targets and pathways. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is facilitated by the coordination of the compound with catalytic nickel ions in the enzyme’s active site . Additionally, its sedative-hypnotic effects are believed to be mediated through interactions with gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Barbituric acid, 5-ethyl-5-phenyl-: Known for its sedative-hypnotic properties.
Barbituric acid, 5-allyl-5-isopropyl-1-methyl-: Studied for its unique hydrogen-bond motifs and potential biological activities.
Barbituric acid, 5-arylidene derivatives: Evaluated for their antimicrobial and urease inhibitory activities.
Uniqueness
Barbituric acid, 5-isopropenyl-5-methyl-, stands out due to its specific structural features, which confer unique chemical reactivity and biological activities. Its isopropenyl and methyl groups provide distinct steric and electronic effects, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
67051-35-8 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
5-methyl-5-prop-1-en-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H10N2O3/c1-4(2)8(3)5(11)9-7(13)10-6(8)12/h1H2,2-3H3,(H2,9,10,11,12,13) |
Clave InChI |
BHCOBDVPTWTVBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1(C(=O)NC(=O)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
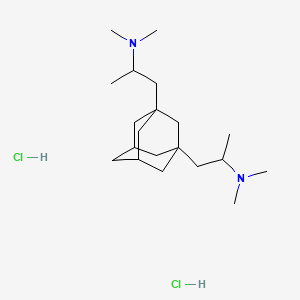
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)

![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)

